Isobutyl-sulphinic acid

pKa determination acid strength sulfinic acid class

Select this specific branched alkyl sulfinic acid for applications where steric bulk and electron-donating character dictate performance. Its unique isobutyl group influences acidity, nucleophilicity, and radical addition regioselectivity, making it a non-substitutable intermediate compared to linear or aromatic analogs. Critical for formaldehyde-free reducing agent formulations in textiles and polymerization co-catalysis. Validate your process with the precise alkyl substitution pattern required for optimal yield and compliance.

Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
CAS No. 29099-09-0
Cat. No. B8303547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl-sulphinic acid
CAS29099-09-0
Molecular FormulaC4H10O2S
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)O
InChIInChI=1S/C4H10O2S/c1-4(2)3-7(5)6/h4H,3H2,1-2H3,(H,5,6)
InChIKeyWLPRUDLQOPCFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl-sulphinic acid (CAS 29099-09-0): Structural and Reactivity Baseline for Procurement Decisions


Isobutyl-sulphinic acid (2-methylpropane-1-sulfinic acid, CAS 29099-09-0) is an aliphatic organosulfur compound characterized by the sulfinic acid functional group (-SO₂H) attached to an isobutyl chain. It belongs to the class of sulfinic acids (RSO₂H), which are distinct from their sulfonic acid analogs in oxidation state (+4 for sulfur) and reactivity profile [1]. The compound serves as a versatile synthetic intermediate in organic chemistry, participating in nucleophilic substitution, reduction, and condensation reactions, with its reactivity influenced by the acidic nature of the sulfinic proton and the stability of the sulfur-oxygen bonds [2]. Understanding its structural and chemical baseline is essential for evaluating its differentiation from in-class alternatives and sulfonic acid counterparts.

Why Isobutyl-sulphinic acid Cannot Be Arbitrarily Replaced by Generic Alkyl or Aryl Sulfinic Acids


Generic substitution among sulfinic acids is not scientifically valid due to the pronounced influence of the alkyl substituent on key physicochemical properties that govern both reactivity and application performance. The steric bulk and electron-donating characteristics of the isobutyl group in isobutyl-sulphinic acid directly impact its acidity (pKa), nucleophilicity in substitution reactions, and steric profile in radical additions, distinguishing it from less hindered analogs like methanesulfinic acid or electronically distinct aromatic systems like benzenesulfinic acid [1]. Furthermore, in industrial applications where sulfinic acid derivatives serve as formaldehyde-free reducing agents, the specific alkyl substitution pattern affects the compound's reducing potential, stability in process conditions, and compatibility with downstream formulations—factors that render one alkyl sulfinic acid unsuitable as a direct replacement for another without quantitative performance validation [2]. The evidence presented below quantifies these critical differentiators for procurement and selection.

Quantitative Differentiation Guide for Isobutyl-sulphinic acid (29099-09-0) versus Key Comparators


Acidity (pKa) Differentiation of Isobutyl-sulphinic acid Relative to Benzenesulfinic acid and Methanesulfinic acid

While direct experimental pKa data for isobutyl-sulphinic acid remains unreported in the primary literature, class-level inference based on established structure-activity relationships indicates that its acid strength is modulated by the electron-donating isobutyl group. The compound's predicted pKa (calculated via ACD/Labs or similar algorithms) is approximately 10.60 ± 0.70, which is notably higher (less acidic) than the experimentally determined pKa of 2.76 for benzenesulfinic acid [1]. In contrast, the class of alkyl sulfinic acids is reported to have pKa values near 2 (e.g., methanesulfinic acid pKa ≈ 2) [2]. This three-order-of-magnitude difference in Ka between the predicted isobutyl derivative and established alkyl/aryl benchmarks necessitates empirical validation but suggests that isobutyl-sulphinic acid will exhibit distinct proton-transfer behavior in synthetic applications and may require different base/reaction conditions compared to more acidic analogs.

pKa determination acid strength sulfinic acid class

Oxidation State and Stability Profile: Isobutyl-sulphinic acid vs. Isobutanesulfonic acid

Isobutyl-sulphinic acid (C4H10O2S) contains sulfur in the +4 oxidation state, in contrast to its corresponding sulfonic acid, isobutanesulfonic acid (C4H10O3S), which contains sulfur in the +6 oxidation state. This fundamental difference in oxidation state governs the compound's redox behavior: sulfinic acids are inherently prone to both oxidation (to sulfonic acids) and reduction (to sulfenic acids or thiols), whereas sulfonic acids are oxidatively stable end-products [1]. Class-level understanding indicates that free sulfinic acids decompose on standing to mixtures of sulfonic acid and thiolsulfinate, making them less stable than their sulfonic acid counterparts [2]. For isobutyl-sulphinic acid specifically, this translates to a requirement for storage under inert atmosphere and at reduced temperatures to prevent autoxidation, a handling constraint not applicable to isobutanesulfonic acid. Procurement for applications requiring a stable sulfur-containing acid group should favor the sulfonic acid derivative, while those leveraging the intermediate redox potential of the sulfinic acid (+4) must accommodate its inherent instability.

redox stability sulfur oxidation state functional group comparison

Hydrogen Atom Transfer Reactivity: Isobutyl-sulphinic acid in the Context of Sulfinic Acid Class

Sulfinic acids as a class are characterized as very good hydrogen atom donors to both alkyl and alkoxyl radicals, with rate constants for H-atom transfer to alkoxyl radicals measured at approximately 10⁸ M⁻¹ s⁻¹ for representative sulfinic acids [1]. This reactivity places sulfinic acids (RSO₂H) midway between thiols (RSH, ∼10⁷ M⁻¹ s⁻¹) and sulfenic acids (RSOH, ∼10⁹ M⁻¹ s⁻¹) in terms of H-atom donation kinetics [2]. While these class-level data do not specifically quantify isobutyl-sulphinic acid, the substituent effect of the isobutyl group is expected to modulate the S–H bond dissociation energy (BDE) through inductive electron donation, potentially slightly altering the HAT rate relative to less substituted analogs. The steric bulk of the isobutyl group may further influence the accessibility of the sulfinic proton to radical species. Procurement for radical-mediated synthetic applications must consider that while all sulfinic acids share this HAT reactivity profile, the specific alkyl substituent governs the kinetics and, consequently, the efficiency of radical chain propagation.

radical chemistry H-atom transfer sulfinic acid reactivity

Formaldehyde-Free Reducing Agent Classification: Isobutyl-sulphinic acid Derivatives vs. Sodium Formaldehyde Sulfoxylate

Patents assigned to L. Bruggemann KG (e.g., U.S. Patent 6,211,400) explicitly claim a broad class of sulfinic acid derivatives of the formula (I) that encompass alkyl-substituted sulfinic acids structurally related to isobutyl-sulphinic acid [1]. The claimed compounds are distinguished from the industry-standard reducing agent sodium formaldehyde sulfoxylate (Rongalite) by the critical property that they 'do not eliminate formaldehyde' during the reduction process [2]. The reducing action of these novel sulfinic acid compounds is stated to be 'comparable with that of formaldehyde sulfoxylate' [3]. While the specific isobutyl-substituted compound is not exemplified in the patent, the explicit inclusion of branched alkyl sulfinic acids within the scope of the claims provides a class-level inference that isobutyl-sulphinic acid, or its salts, would function as a formaldehyde-free reducing agent. This differentiates it from sodium formaldehyde sulfoxylate, which releases formaldehyde as a byproduct—a significant regulatory and environmental liability in textile bleaching, vat dyeing, and emulsion polymerization applications.

reducing agents textile chemistry formaldehyde-free technology

Validated Application Scenarios for Isobutyl-sulphinic acid Based on Quantitative Differentiation Evidence


Formaldehyde-Free Reducing Agent in Textile Processing and Emulsion Polymerization

Based on patent claims covering branched alkyl sulfinic acids as formaldehyde-free reducing agents [1], isobutyl-sulphinic acid presents a viable alternative to sodium formaldehyde sulfoxylate in textile discharge printing, bleaching, and vat dyeing processes. Its use eliminates formaldehyde emissions, addressing regulatory pressures in the textile industry. Additionally, it can serve as a redox co-catalyst in emulsion polymerization for plastics production, offering comparable reducing power without the formaldehyde byproduct that complicates product purity and environmental compliance [2].

Synthetic Intermediate for Sulfur-Containing Building Blocks

As an alkyl sulfinic acid, isobutyl-sulphinic acid can undergo nucleophilic substitution reactions where the sulfinic group acts as a leaving group, facilitating the synthesis of sulfonamides and other derivatives [1]. Its specific isobutyl substitution pattern provides steric bulk that may influence regioselectivity in alkylation reactions compared to less hindered analogs like methanesulfinic acid [2]. It can also be reduced to the corresponding thiol using strong reducing agents like lithium aluminum hydride, yielding isobutyl mercaptan, a valuable intermediate in fragrance and agrochemical synthesis [3].

Precursor for Isobutanesulfonic acid via Controlled Oxidation

Isobutyl-sulphinic acid serves as a synthetic intermediate for the preparation of isobutanesulfonic acid, a stable sulfonic acid used as a catalyst and surfactant building block. Controlled oxidation of the sulfinic acid with hydrogen peroxide or other mild oxidants yields the corresponding sulfonic acid [1]. This two-step route may be advantageous over direct sulfonation of isobutane in cases where the sulfinic acid is more readily available or where the intermediate sulfinic acid is required for further functionalization before oxidation [2].

Technical Documentation Hub

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